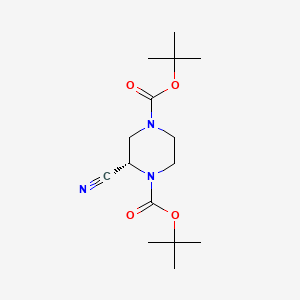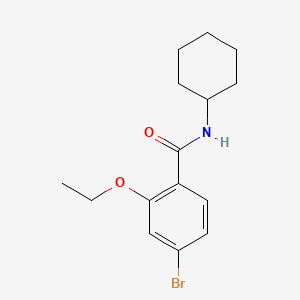
1-Bromo-2,3-dichlorobenzène-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dichlorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-2,3-dichlorobenzene. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Applications De Recherche Scientifique
1-Bromo-2,3-dichlorobenzene-d3 has several applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways due to its deuterium labeling.
Pharmacology: The compound is utilized in drug development to investigate the pharmacokinetics and metabolic profiles of pharmaceuticals.
Biology: It serves as a tool in biological studies to understand the behavior of deuterium-labeled compounds in biological systems.
Industry: In the industrial sector, it is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
This compound is a deuterium-labeled version of 1-Bromo-2,3-dichlorobenzene , and its targets would likely be similar to those of the non-deuterated compound.
Mode of Action
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . The deuterium atoms in 1-Bromo-2,3-dichlorobenzene-d3 could potentially alter its interaction with its targets, leading to changes in its biological activity.
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of 1-Bromo-2,3-dichlorobenzene-d3.
Méthodes De Préparation
The synthesis of 1-Bromo-2,3-dichlorobenzene-d3 involves the deuteration of 1-Bromo-2,3-dichlorobenzene. The process typically includes the following steps:
Deuteration Reaction: The starting material, 1-Bromo-2,3-dichlorobenzene, is subjected to a deuteration reaction using deuterium gas (D2) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain the desired 1-Bromo-2,3-dichlorobenzene-d3 with high purity.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and development purposes.
Analyse Des Réactions Chimiques
1-Bromo-2,3-dichlorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction Reactions: Reduction of 1-Bromo-2,3-dichlorobenzene-d3 can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Bromo-2,3-dichlorobenzene-d3 can be compared with other similar compounds such as:
1-Bromo-2,3-dichlorobenzene: The non-deuterated version, which is commonly used in organic synthesis and as a reagent in various chemical reactions.
1-Bromo-3,5-dichlorobenzene: Another brominated dichlorobenzene compound with different substitution patterns, leading to different chemical properties and reactivity.
3,4-Dichlorobenzyl bromide: A related compound with a bromomethyl group, used in different synthetic applications.
The uniqueness of 1-Bromo-2,3-dichlorobenzene-d3 lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic processes.
Propriétés
IUPAC Name |
1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZUVMQPUWSX-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
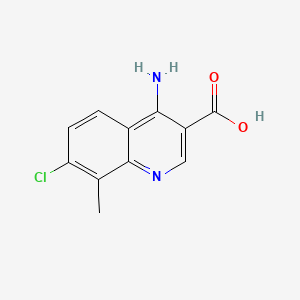
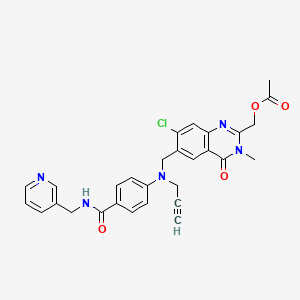
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)
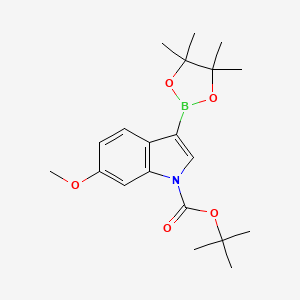

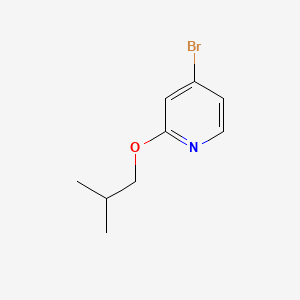

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)
